4-(4-Formyl-2-methoxyphenoxy)butanoic acid
Overview
Description
4-(4-Formyl-2-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Formyl-2-methoxyphenoxy)butanoic acid can be synthesized through a multi-step process. One common method involves the reaction of p-hydroxybenzaldehyde with bromobutanone under alkaline conditions to form the boric acid ester of p-hydroxybenzaldehyde. This intermediate is then reacted with bromobutanol to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-2-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or nucleophiles.
Major Products Formed
Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)butanoic acid.
Reduction: 4-(4-Hydroxymethyl-2-methoxyphenoxy)butanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Formyl-2-methoxyphenoxy)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an adenosine A2A receptor antagonist, influencing various physiological processes. The formyl group and methoxy group play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Formyl-3-methoxyphenoxy)butanoic acid: Similar structure but with a different position of the methoxy group.
4-(4-Methoxyphenyl)butyric acid: Lacks the formyl group, leading to different chemical properties and reactivity.
Uniqueness
4-(4-Formyl-2-methoxyphenoxy)butanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a precursor in organic synthesis highlight its versatility and importance in scientific research.
Biological Activity
4-(4-Formyl-2-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C₁₂H₁₄O₅ and a molecular weight of approximately 238.24 g/mol. This compound features a formyl group , a methoxy group , and a phenoxy group attached to a butanoic acid backbone, which contributes to its unique structural properties and potential biological activities. Recent studies suggest that it may play a significant role in drug development, particularly as a precursor for adenosine A2A receptor antagonists, which have therapeutic implications in various neurological disorders.
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the methoxyphenol structure followed by the introduction of the butanoic acid moiety. Careful control of reaction conditions such as temperature and pH is critical to achieving high yield and purity in industrial settings.
The biological activity of this compound is largely attributed to its interactions with various biological targets, particularly adenosine receptors. These receptors are implicated in numerous physiological processes, including inflammation, neuroprotection, and cardiovascular function. The compound's ability to modulate these pathways suggests potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders .
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Adenosine Receptor Interaction : The compound has been studied for its ability to act as an antagonist at the A2A adenosine receptor, which is involved in regulating neurotransmitter release and has implications in neuroprotection.
- Antioxidant Properties : Preliminary studies suggest that compounds structurally similar to this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress .
- Anti-inflammatory Effects : There is evidence indicating that derivatives of this compound can exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of related compounds on C57BL/6 mice subjected to neurotoxic agents. Results indicated that treatment with derivatives similar to this compound led to reduced neuronal damage and improved behavioral outcomes .
- Antioxidant Activity : Research involving cell cultures demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels and improving cell viability under oxidative stress conditions .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Key Differences |
---|---|
4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Different position of the methoxy group |
4-(4-Methoxyphenyl)butyric acid | Lacks the formyl group, affecting reactivity |
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate | Methyl ester derivative, altering solubility |
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | Ethyl ester derivative, differing chemical properties |
The structural arrangement of functional groups in this compound allows for distinct reactivity patterns compared to its analogs, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFJPNYTCCXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364912 | |
Record name | 4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174358-69-1 | |
Record name | 4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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